2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol
Description
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by the presence of a cyclobutylamino group attached to an ethoxyethanol backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[2-(cyclobutylamino)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-5-7-11-6-4-9-8-2-1-3-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHCLVLPRXXFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol typically involves the reaction of cyclobutylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols .
Scientific Research Applications
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cellular mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The cyclobutylamino group plays a crucial role in binding to target molecules, while the ethoxyethanol backbone facilitates the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylamino)ethanol: Similar structure but lacks the ethoxy group.
2-(Cyclobutylamino)ethoxyethanol: Similar but with variations in the ethoxy group positioning.
Uniqueness
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol is unique due to its specific combination of cyclobutylamino and ethoxyethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol, also known by its CAS number 1248136-22-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutyl group attached to an aminoethanol moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific receptors or enzymes in the body, modulating their activity. Such interactions may lead to various pharmacological effects, including potential bronchodilatory and anti-inflammatory actions.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound exhibit notable pharmacological activities:
- Bronchodilation : Compounds related to this structure have been studied for their efficacy in treating bronchospasm and other obstructive lung conditions. For instance, a related compound demonstrated significant bronchodilatory effects while minimizing cardiovascular side effects .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar functionalities may possess anti-inflammatory properties, making them candidates for treating respiratory conditions .
Table 1: Summary of Biological Activities
Case Study: Bronchodilator Efficacy
In laboratory settings, the pharmacological evaluation of compounds similar to this compound has shown promising results in models of asthma. For example, a study involving guinea pigs demonstrated that these compounds could effectively relax bronchial tissues in response to constricting agents like pilocarpine . The results indicated a significant reduction in airway resistance, suggesting potential therapeutic applications.
Table 2: Comparative Efficacy of Related Compounds
| Compound | Efficacy (EC50) | Notes |
|---|---|---|
| 1-(3',5'-Dihydroxyphenyl)-2-cyclobutylamino ethanol | 0.15 μM | Strong bronchodilator effect |
| This compound | TBD | Under investigation for similar effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
